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Compound of Interest

Compound Name:
Manganese pentacarbonyl

bromide

Cat. No.: B083175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting carbonylation

reactions utilizing bromopentacarbonylmanganese(I), Mn(CO)₅Br. These reactions are valuable

for the synthesis of a variety of carbonyl-containing compounds, including esters and amides,

which are key functional groups in many pharmaceutical agents and organic materials.

Introduction
Carbonylation reactions are fundamental transformations in organic synthesis that introduce a

carbonyl group (C=O) into an organic molecule. While palladium-catalyzed carbonylations are

well-established, there is growing interest in utilizing more earth-abundant and cost-effective

metals like manganese. Mn(CO)₅Br serves as a versatile precursor for catalytically active

manganese species in these transformations. The protocols described herein are primarily

focused on the carbonylation of aryl halides to produce esters (alkoxycarbonylation) and

amides (aminocarbonylation). These reactions often proceed via a catalytic cycle involving

oxidative addition, CO insertion, and reductive elimination. In some cases, Mn(CO)₅Br is used

in conjunction with a co-catalyst or under photolytic conditions to generate the active catalytic

species.
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The following table summarizes representative quantitative data for manganese-catalyzed

carbonylation reactions. It is important to note that reaction conditions and yields can vary

significantly based on the specific substrates, ligands, and additives used.
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Entry
Aryl
Halide

Nucleo
phile
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m
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t

Temp.
(°C)
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(h)

Yield
(%)

Refere
nce

1

4-

Chlorot

oluene

Pyrrolidi

ne

Mn₂(CO

)₁₀ (20

mol%),

DBU

THF RT 12 99 [1]

2

4-

Chloroa

nisole

Pyrrolidi

ne

Mn₂(CO

)₁₀ (20

mol%),

DBU

THF RT 12 98 [1]

3

2-

Chlorot

oluene

Pyrrolidi

ne

Mn₂(CO

)₁₀ (20

mol%),

DBU

THF RT 12 98 [1]

4

4-

Chlorob

enzonitr

ile

Pyrrolidi

ne

Mn₂(CO

)₁₀ (30

mol%),

DBU

THF RT 24 85 [1]

5

1-

Chloro-

4-

(trifluor

omethyl

)benzen

e

Pyrrolidi

ne

Mn₂(CO

)₁₀ (30

mol%),

DBU

THF RT 24 82 [1]

6

4-

Chlorot

oluene

Methan

ol

Mn₂(CO

)₁₀ (50

mol%),

DBU

THF RT 36 85 [1]
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7

4-

Chloroa

nisole

Phenol

Mn₂(CO

)₁₀ (50

mol%),

DBU

THF RT 36 78 [1]

Note: The data presented is for a visible-light-triggered system using Mn₂(CO)₁₀, which serves

as a solid CO source and catalyst precursor, illustrating the general conditions and yields

achievable in manganese-catalyzed carbonylations of aryl chlorides. While not directly using

Mn(CO)₅Br as the starting material, the underlying catalytic principles are related.

Experimental Protocols
General Considerations

Safety: Carbon monoxide (CO) is a highly toxic, odorless, and colorless gas. All reactions

involving CO gas must be conducted in a well-ventilated fume hood equipped with a CO

detector. Alternatively, solid CO sources can be used to mitigate the risks associated with

handling gaseous CO.

Inert Atmosphere: Manganese carbonyl complexes can be sensitive to air and moisture.

Therefore, reactions should be set up under an inert atmosphere (e.g., argon or nitrogen)

using standard Schlenk line or glovebox techniques.

Reagents and Solvents: Solvents should be dried and degassed prior to use. All other

reagents should be of high purity.

Protocol 1: General Procedure for Aminocarbonylation
of Aryl Halides
This protocol is a generalized procedure based on visible-light-induced manganese-catalyzed

carbonylation.

Materials:

Aryl halide (e.g., aryl chloride)

Amine (e.g., pyrrolidine)
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Mn₂(CO)₁₀ (can be substituted with Mn(CO)₅Br, though optimization may be required)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Anhydrous tetrahydrofuran (THF)

Schlenk tube or other suitable reaction vessel

Visible light source (e.g., 10 W white LEDs)

Magnetic stirrer

Procedure:

In a glovebox, add the aryl halide (0.4 mmol, 1.0 equiv), Mn₂(CO)₁₀ (e.g., 20-30 mol%), and

a magnetic stir bar to a Schlenk tube.

Add anhydrous THF (1.0 mL).

Add the amine (0.6 mmol, 1.5 equiv) and DBU (0.8 mmol, 2.0 equiv) to the reaction mixture.

Seal the Schlenk tube and remove it from the glovebox.

Place the reaction vessel in front of a visible light source and stir at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC). Reaction times can range from 12 to 36 hours.[1]

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

amide.
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Protocol 2: General Procedure for Alkoxycarbonylation
of Aryl Halides
This protocol is a generalized procedure for the synthesis of esters from aryl halides.

Materials:

Aryl halide (e.g., aryl chloride)

Alcohol or phenol

Mn₂(CO)₁₀ (as a stand-in for a Mn(I) precursor like Mn(CO)₅Br)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Anhydrous tetrahydrofuran (THF)

Schlenk tube or other suitable reaction vessel

Visible light source (e.g., 10 W white LEDs)

Magnetic stirrer

Procedure:

In a glovebox, add the aryl halide (0.4 mmol, 1.0 equiv), Mn₂(CO)₁₀ (e.g., 50 mol%), and a

magnetic stir bar to a Schlenk tube.

Add anhydrous THF (1.0 mL).

Add the alcohol or phenol (1.2 mmol, 3.0 equiv) and DBU (1.2 mmol, 3.0 equiv) to the

reaction mixture.[1]

Seal the Schlenk tube and remove it from the glovebox.

Irradiate the mixture with a visible light source while stirring at room temperature.
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Monitor the reaction by TLC or GC until the starting material is consumed (typically 24-48

hours).

After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

Extract the mixture with an organic solvent such as ethyl acetate.

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in

vacuo.

Purify the resulting crude ester by flash column chromatography.
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Caption: General workflow for manganese-catalyzed carbonylation.
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Caption: Proposed catalytic cycle for carbonylation.
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Mechanistic Insights
The catalytic cycle for manganese-catalyzed carbonylation of aryl halides is generally believed

to proceed through a series of fundamental organometallic steps. The active manganese

catalyst, which can be generated from Mn(CO)₅Br, initiates the cycle.

Oxidative Addition: The active Mn(I) species undergoes oxidative addition with the aryl halide

(Ar-X) to form an arylmanganese(III) complex.

CO Insertion: A molecule of carbon monoxide inserts into the manganese-aryl bond to form

an aroylmanganese(III) intermediate.

Reductive Elimination: The aroylmanganese complex reacts with a nucleophile (an alcohol

for ester formation or an amine for amide formation). This is followed by reductive elimination

to release the final carbonylated product (ester or amide) and regenerate the active

manganese catalyst, which can then re-enter the catalytic cycle.

The specific nature of the active catalyst and the intermediates can be influenced by the

reaction conditions, including the presence of ligands, bases, and light. For instance, in

photochemically-driven reactions, light may facilitate the generation of a coordinatively

unsaturated and highly reactive manganese species.

Disclaimer: The provided protocols are generalized and may require optimization for specific

substrates and reaction scales. Appropriate safety precautions should always be taken when

working with hazardous materials such as carbon monoxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083175#protocol-for-carbonylation-reactions-using-
mn-co-5br]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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